1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea
Description
“1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea” is a urea-based small molecule featuring a benzo[b]thiophene core substituted with a hydroxyethyl group and a thiophen-2-ylmethyl moiety. This compound combines privileged structural motifs known for their pharmacological relevance. The benzo[b]thiophene scaffold is associated with diverse bioactivities, including kinase inhibition and anti-inflammatory effects, while the thiophene and hydroxyethyl groups may modulate solubility and target engagement. Its synthesis likely involves coupling reactions between appropriately substituted benzothiophene and thiophene intermediates, followed by urea formation, though explicit synthetic details are absent in the provided evidence .
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-14(13-10-22-15-6-2-1-5-12(13)15)9-18-16(20)17-8-11-4-3-7-21-11/h1-7,10,14,19H,8-9H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPBEVHHISWWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NCC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the benzo[b]thiophene ring, often through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Urea Derivatives
Key Observations:
Substituent Position and Bioactivity: The thiophen-2-ylmethyl group in the target compound distinguishes it from analogs like the thiophen-3-ylmethyl derivative in . Positional isomers can significantly alter binding affinity; for example, thiophen-2-yl groups often exhibit enhanced π-stacking in aromatic enzyme pockets compared to 3-yl isomers .
Core Heterocycle Influence :
- Replacing benzo[b]thiophene with benzothiazole () reduces planarity and electron density, which could diminish interactions with hydrophobic pockets in targets like kinases or nuclear receptors .
Research Findings and Gaps
- Structural Insights : Crystallographic data from highlight the conformational flexibility of benzo[b]thiophene derivatives, with dihedral angles between aromatic rings influencing packing and stability. Similar analyses for the target compound could predict its solid-state behavior .
- Activity Prediction : Analogues in and suggest urea derivatives with electron-withdrawing groups (e.g., chloro, oxazole) exhibit enhanced target engagement. The target compound’s thiophen-2-ylmethyl group may offer balanced electronic properties for receptor binding .
- Knowledge Gaps: No direct biological data or crystal structures for the target compound are available in the evidence, necessitating further experimental validation of its pharmacological profile.
Biological Activity
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound notable for its unique structural features, including a benzo[b]thiophene moiety, hydroxyethyl group, and thiophenyl substituent. This compound belongs to the class of urea derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The presence of sulfur in the thiophene rings enhances its chemical reactivity and biological interactions.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Benzo[b]thiophene | A fused ring system contributing to biological activity. |
| Hydroxyethyl Group | Enhances solubility and potential interaction with biological targets. |
| Thiophenyl Substituent | Imparts additional chemical reactivity and biological properties. |
This compound exhibits a range of biological activities attributed to its structural components. Key activities include:
- Anticancer Activity : Studies indicate that compounds with benzo[b]thiophene and thiophene moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the inhibition of key signaling pathways associated with tumor growth, including the PI3K/Akt/mTOR pathway .
- Antimicrobial Activity : Research has shown that derivatives containing thiophene rings possess antimicrobial properties. For instance, a related study found that compounds similar to this compound displayed minimal inhibitory concentrations (MIC) against various pathogens, indicating their potential as antibacterial agents .
Comparative Analysis
The following table summarizes the biological activities of similar compounds within the same class:
Synthesis Pathways
The synthesis of this compound can be approached through several synthetic routes, typically involving reactions between benzo[b]thiophene derivatives and isocyanates. For example:
This reaction highlights the versatility of urea derivatives in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
